molecular formula C10H16N4O3.Cl B053739 Pyridazomycin CAS No. 115920-43-9

Pyridazomycin

Cat. No.: B053739
CAS No.: 115920-43-9
M. Wt: 274.7 g/mol
InChI Key: UNLIMPSYAWNGDA-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride is a chemical compound with a complex structure that includes both amino and carboxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Pyridazinium Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Amino and Carboxyl Groups: Functionalization of the pyridazinium ring to introduce amino and carboxyl groups is achieved through specific reagents and catalysts.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Industrial Production Methods

In an industrial setting, the production of (S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and automation to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridinium chloride
  • (S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium bromide

Uniqueness

(S)-4-(Aminocarbonyl)-1-(4-amino-4-carboxybutyl)pyridazinium chloride is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

115920-43-9

Molecular Formula

C10H16N4O3.Cl

Molecular Weight

274.7 g/mol

IUPAC Name

(2S)-2-amino-5-(4-carbamoylpyridazin-1-ium-1-yl)pentanoic acid;chloride

InChI

InChI=1S/C10H14N4O3.ClH/c11-8(10(16)17)2-1-4-14-5-3-7(6-13-14)9(12)15;/h3,5-6,8H,1-2,4,11H2,(H2-,12,15,16,17);1H/t8-;/m0./s1

InChI Key

UNLIMPSYAWNGDA-QRPNPIFTSA-N

Isomeric SMILES

C1=C[N+](=NC=C1C(=O)N)CCC[C@@H](C(=O)O)N.[Cl-]

SMILES

C1=C[N+](=NC=C1C(=O)N)CCCC(C(=O)O)N.[Cl-]

Canonical SMILES

C1=C[N+](=NC=C1C(=O)N)CCCC(C(=O)O)N.[Cl-]

Synonyms

Pyridazomycin

Origin of Product

United States

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